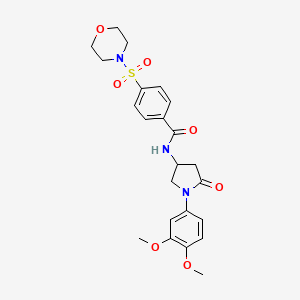
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide”, a related compound “N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide” was synthesized via ortho-acylation of “N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide” with acetic anhydride in polyphosphoric acid .Applications De Recherche Scientifique
Molecular Interaction and Binding Analysis
- A study focused on the molecular interaction of a similar antagonist, revealing insights into the steric binding interaction with receptors and proposing a unique region in space for the antagonist activity. This kind of research aids in understanding how molecules like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide interact with biological systems (Shim et al., 2002).
Pharmacological Characterization
- In the context of pharmacology, research has characterized similar compounds, highlighting their potential in treating various conditions. For instance, a study on a novel κ-opioid receptor antagonist demonstrated its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Structural Analysis
- Research on the synthesis of benzamide derivatives, including crystal structure analysis and potential applications in identifying binding sites for modulators, provides a framework for understanding the structural aspects of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Wu et al., 2014).
Antifungal and Antimicrobial Applications
- Studies on derivatives of similar compounds have shown potential antifungal and antimicrobial applications, which could be relevant for the development of new therapeutic agents (Weiqun et al., 2005).
Antineoplastic Potential
- Investigations into the metabolism and disposition of antineoplastic compounds provide insight into the pharmacokinetics and potential therapeutic uses of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Zhang et al., 2011).
Anticonvulsant Activity
- Research has been conducted on enaminones synthesized from cyclic beta-dicarbonyl precursors, exhibiting potent anticonvulsant activity. This could be an area of application for similar compounds (Edafiogho et al., 1992).
Antidepressant Properties
- The synthesis of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide and its evaluation as an antidepressant highlights the potential mental health applications of similar compounds (Donskaya et al., 2004).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-31-20-8-5-18(14-21(20)32-2)26-15-17(13-22(26)27)24-23(28)16-3-6-19(7-4-16)34(29,30)25-9-11-33-12-10-25/h3-8,14,17H,9-13,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPBNKAFNKKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)
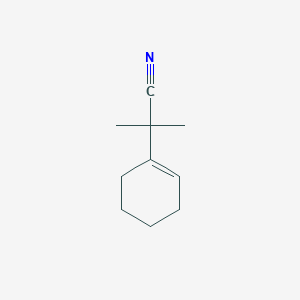
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
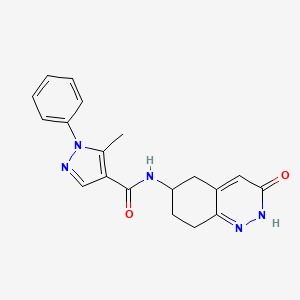
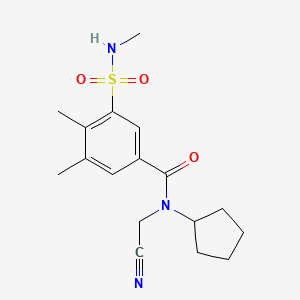
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)
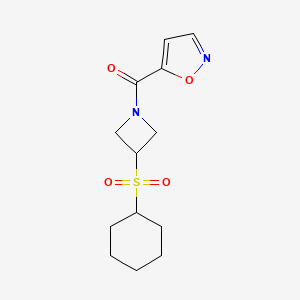
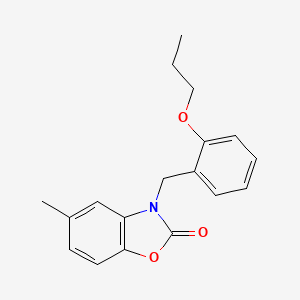
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
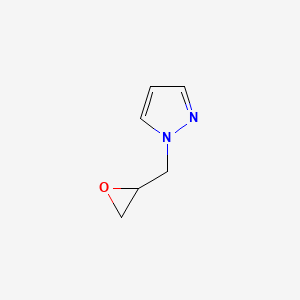
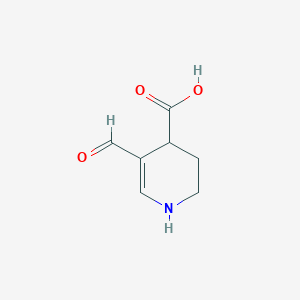
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)